(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4H,1,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVANXUAZPZJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280127 | |
| Record name | (6-bromo-1,3-benzodioxol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-50-4 | |
| Record name | NSC92005 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC15650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-bromo-1,3-benzodioxol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Bromo 1,3 Benzodioxol 5 Yl Acetonitrile
Mechanistic Pathways of Nitrile Group Transformations (e.g., nucleophilic additions, cycloadditions)
The nitrile (-C≡N) group is a versatile functional group characterized by a polarized triple bond, which renders the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This electronic structure allows it to undergo several important transformations. researchgate.net
Nucleophilic Additions: The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles. These reactions typically require acidic or basic conditions to proceed. wikipedia.org
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid. libretexts.orglumenlearning.com In acidic hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon. A water molecule then attacks this carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide yields the corresponding carboxylic acid, (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, and an ammonium (B1175870) salt. chemistrysteps.compressbooks.pub Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, ultimately forming a carboxylate salt and ammonia. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine salt. wikipedia.orgpressbooks.pub Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction of (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile with methylmagnesium bromide, followed by an aqueous workup, would produce 1-(6-Bromo-1,3-benzodioxol-5-yl)propan-2-one.
Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. researchgate.net
[3+2] Cycloaddition with Azides: In a reaction known as the Huisgen cycloaddition, nitriles can react with organic azides (R-N₃) to form tetrazoles. This transformation involves the 1,3-dipolar character of the azide (B81097) reacting across the carbon-nitrogen triple bond of the nitrile.
[3+2] Cycloaddition with Nitrile Oxides: Nitriles can also react with nitrile oxides (R-CNO) to yield 1,2,4-oxadiazoles. nih.gov The reaction mechanism involves the concerted addition of the nitrile oxide dipole across the cyanophenyl group. Studies on the cycloaddition of substituted nitrile oxides to acetonitrile (B52724) have shown that the activation enthalpy for this type of transformation is typically in the range of 60-93 kJ/mol, influenced by the electronic effects of the substituents. nih.gov
Investigation of Electrophilic Aromatic Substitution Patterns on the Benzodioxole Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of EAS on the this compound ring is determined by the combined directing effects of the three substituents: the fused 1,3-dioxole (B15492876) ring, the bromo group, and the cyanomethyl group (-CH₂CN). libretexts.org
The directing influences of these groups are as follows:
1,3-Benzodioxole (B145889) System: The two oxygen atoms of the dioxole ring are strongly electron-donating through resonance. This makes the entire bicyclic system activated towards electrophilic attack and is a powerful ortho, para-director. Relative to the dioxole oxygens, the positions C-4 and C-7 are activated.
Bromo Substituent (-Br): Halogens are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance. libretexts.org The bromo group at C-6 directs incoming electrophiles to the C-5 and C-7 positions.
Cyanomethyl Group (-CH₂CN): The cyanomethyl group is generally considered to be a weakly electron-withdrawing and deactivating group. It acts as a meta-director. Located at C-5, it would direct incoming electrophiles to the C-7 position (meta to C-5 and ortho to C-6).
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Position(s) |
|---|---|---|---|---|---|
| 1,3-Dioxole Ring | 1, 2 | +R >> -I | Activating | ortho, para | 4, 7 |
| Bromo | 6 | -I > +R | Deactivating | ortho, para | 5, 7 |
| Cyanomethyl (-CH₂CN) | 5 | -I | Deactivating (weak) | meta | 7 |
Role of the Bromo Substituent in Directing Group Effects and Cross-Coupling Reactions
The bromo substituent at the C-6 position plays a dual role. As discussed, in electrophilic aromatic substitution, it acts as a deactivating but ortho, para-director. However, its most significant role in modern organic synthesis is as a versatile handle for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net The bromo group on the benzodioxole ring can be readily substituted with a variety of alkyl, alkenyl, aryl, or heteroaryl groups. nih.gov The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. worldresearchersassociations.com
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism also starts with the oxidative addition of the C-Br bond to Pd(0). The resulting arylpalladium(II) complex then coordinates with the alkene, followed by migratory insertion of the aryl group onto the alkene. A final β-hydride elimination step releases the product and a hydridopalladium complex, which is neutralized by the base to regenerate the Pd(0) catalyst. libretexts.org
| Reaction | Palladium Catalyst | Ligand (if separate) | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, Buchwald ligands | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, DMF/Water |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, DMAc |
Kinetics and Thermodynamics of Reactions Involving this compound
Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not extensively documented. However, valuable insights can be drawn from studies on analogous systems.
Kinetics: The rates of reaction are highly dependent on the specific transformation.
Nitrile Hydrolysis: The base hydrolysis of coordinated aromatic nitriles has been shown to follow a simple second-order rate law. Kinetic studies on such systems have demonstrated a Hammett-type correlation, where the rate constant is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups typically accelerate the rate of nucleophilic attack and thus increase the hydrolysis rate.
Cross-Coupling Reactions: The rate-determining step in palladium-catalyzed cross-coupling reactions can vary. In many Suzuki-Miyaura reactions involving aryl bromides, the oxidative addition step is considered rate-limiting. For Heck reactions, the rate can be influenced by multiple factors, including oxidative addition and migratory insertion, depending on the specific substrates and conditions. nih.gov
Thermodynamics: The thermodynamic stability of the molecule and the feasibility of its reactions are rooted in the enthalpies of formation and reaction. While specific thermochemical data for this compound is scarce, data for related 1,3-benzodioxole derivatives provide a useful reference. nist.gov The standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)) for these compounds indicate the energetic contribution of different substituents to the core benzodioxole structure. The negative values indicate that these are thermodynamically stable compounds.
| Compound | ΔfH°m(g) / kJ·mol⁻¹ | Reference |
|---|---|---|
| 5-Cyano-1,3-benzodioxole | -23.2 ± 2.2 | nist.gov |
| 5-Nitro-1,3-benzodioxole | -176.0 ± 3.2 | nist.gov |
| 5-Methyl-1,3-benzodioxole | -184.7 ± 3.5 | nist.gov |
| 5-Acetyl-1,3-benzodioxole | -319.3 ± 2.8 | nist.gov |
Data sourced from a study by Ribeiro da Silva et al. (2007). nist.gov
The data suggests that electron-withdrawing groups like cyano and nitro lead to less negative (or in the case of cyano, positive) enthalpies of formation compared to electron-donating or alkyl groups, reflecting their relative thermodynamic stabilities.
Strategic Applications of 6 Bromo 1,3 Benzodioxol 5 Yl Acetonitrile As a Synthon in Organic Transformations
Building Block for the Construction of Heterocyclic Systems
The presence of both a nitrile group and an activated aromatic ring makes (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile a valuable precursor for the synthesis of various heterocyclic compounds. The nitrile functionality can participate in cyclization reactions to form nitrogen-containing rings, while the bromo substituent provides a handle for further annulation strategies.
While direct, documented syntheses of indole (B1671886) and benzolactam derivatives commencing from this compound are not extensively reported in readily available literature, the structural features of the molecule suggest plausible synthetic routes based on established methodologies.
For the synthesis of indole derivatives , a potential strategy involves the functionalization of the carbon atom alpha to the nitrile group, followed by a cyclization reaction. For instance, a Japp-Klingemann reaction or a Fischer indole synthesis with a suitably derivatized form of the acetonitrile (B52724) could, in principle, lead to the formation of an indole ring fused to the benzodioxole core.
The synthesis of benzolactam derivatives can be envisioned through the transformation of the nitrile group into a carboxylic acid or an amide, followed by an intramolecular cyclization. For example, hydrolysis of the nitrile to a carboxylic acid, followed by reduction of an ortho-nitro group (introduced via nitration of the aromatic ring) to an amine, could set the stage for an intramolecular amidation to form the lactam ring.
Table 1: Plausible Synthetic Strategies for Indole and Benzolactam Derivatives
| Target Heterocycle | Potential Synthetic Strategy | Key Intermediates |
| Indole Derivatives | Fischer Indole Synthesis | Hydrazone of a ketone derived from the acetonitrile |
| Benzolactam Derivatives | Intramolecular Amidation | Ortho-amino-substituted carboxylic acid or amide |
Beyond indoles and benzolactams, the reactivity of the nitrile group opens pathways to a variety of other nitrogen-containing heterocycles. For example, [3+2] cycloaddition reactions of the nitrile with azides can yield tetrazoles. Additionally, condensation reactions of the acetonitrile with bifunctional reagents can lead to the formation of pyrimidines, pyridines, or other heterocyclic systems, depending on the nature of the reaction partner. The bromo substituent can also be utilized in transition-metal-catalyzed reactions to construct fused heterocyclic rings.
Utilization in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The dual functionality of this compound allows for its participation in a wide array of bond-forming reactions, enabling significant molecular diversification.
The bromo substituent on the aromatic ring is a key handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce a variety of aryl, heteroaryl, or alkyl groups at the 6-position of the benzodioxole ring.
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides a direct route to 6-alkynyl-1,3-benzodioxole derivatives.
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst allows for the introduction of vinyl groups at the 6-position.
These reactions are highly valuable for building molecular complexity and synthesizing derivatives with tailored electronic and steric properties.
Table 2: Examples of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Potential Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, base | (6-Phenyl-1,3-benzodioxol-5-yl)acetonitrile |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | (6-(Phenylethynyl)-1,3-benzodioxol-5-yl)acetonitrile |
| Heck Coupling | Styrene | Pd(OAc)₂, PPh₃, base | (6-Styryl-1,3-benzodioxol-5-yl)acetonitrile |
The nitrile group is a versatile functional group that can be readily converted into other important functionalities, such as carboxylic acids, amides, and esters.
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields (6-bromo-1,3-benzodioxol-5-yl)acetic acid. This transformation is fundamental for the synthesis of various derivatives and for introducing a carboxylate functionality.
Conversion to Amides: Partial hydrolysis of the nitrile under controlled conditions, or hydration using specific catalysts, can afford (6-bromo-1,3-benzodioxol-5-yl)acetamide.
Synthesis of Esters: The carboxylic acid obtained from nitrile hydrolysis can be esterified with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents to produce the corresponding esters.
These transformations significantly expand the synthetic utility of the parent acetonitrile by providing access to a range of important functional groups.
Regioselectivity and Stereochemical Control in Derivatization Reactions
The substituents on the benzodioxole ring of this compound exert directing effects in electrophilic aromatic substitution reactions, thereby controlling the regioselectivity of further functionalization. The electron-donating nature of the methylenedioxy group generally directs incoming electrophiles to the available positions on the aromatic ring. The interplay between the directing effects of the bromo, cyanomethyl, and methylenedioxy groups will determine the precise outcome of such reactions.
In reactions involving the creation of new stereocenters, for example, during the alkylation of the carbon alpha to the nitrile group, achieving stereochemical control would necessitate the use of chiral auxiliaries, chiral catalysts, or chiral reagents. The development of asymmetric syntheses starting from this synthon would be a valuable endeavor for accessing enantiomerically pure, complex molecules.
Advanced Spectroscopic and Diffractional Characterization of 6 Bromo 1,3 Benzodioxol 5 Yl Acetonitrile and Its Synthetic Adducts
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Multi-nuclear NMR spectroscopy is the cornerstone for determining the precise chemical structure of (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetonitrile (B52724) and benzodioxole moieties. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromo and cyano groups.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the nitrile carbon.
To establish the connectivity between atoms, a series of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the -CH₂-CN group and the protonated aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful for confirming through-space interactions and for the structural analysis of any synthetic adducts where stereochemistry is a factor.
For synthetic adducts of this compound that may exist as stereoisomers, advanced NMR pulse sequences such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be utilized to determine their relative stereochemistry by measuring through-space proton-proton distances.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry is a powerful tool for determining the exact elemental formula of a compound. For this compound (C₉H₆BrNO₂), HRMS would provide a highly accurate mass measurement. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |
| [M+H]⁺ (C₉H₇⁷⁹BrNO₂) | 239.9709 | Data not available | Data not available |
| [M+H]⁺ (C₉H₇⁸¹BrNO₂) | 241.9689 | Data not available | Data not available |
This table represents expected data; actual observed masses are not available in the public domain.
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Fingerprinting
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2220-2260 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching, C=C stretching of the benzene (B151609) ring, and the C-O-C stretching of the benzodioxole ring. The C-Br stretching frequency would be observed in the fingerprint region at lower wavenumbers.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N Stretch (Nitrile) | 2220 - 2260 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch (Dioxole) | 1030 - 1250 |
| C-Br Stretch | 500 - 600 |
This table represents expected characteristic absorption bands.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The nitrile stretch is often a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring would also be expected to give rise to prominent Raman signals.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of this compound or its synthetic adducts could be grown, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. While specific crystallographic data for the target compound is not available, analysis of related 1,3-benzodioxole (B145889) structures in the Cambridge Structural Database provides expected ranges for bond lengths and angles within the benzodioxole core. This technique would be invaluable for the unambiguous determination of the stereochemistry of any chiral adducts.
| Parameter | Expected Value |
| C-Br Bond Length | ~1.90 Å |
| C≡N Bond Length | ~1.15 Å |
| Aromatic C-C Bond Lengths | 1.37 - 1.40 Å |
| C-O (dioxole) Bond Lengths | ~1.37 Å |
| O-C-O (dioxole) Bond Angle | ~105° |
This table provides generalized expected values based on related structures.
Computational Chemistry and Theoretical Investigations on 6 Bromo 1,3 Benzodioxol 5 Yl Acetonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict the geometric and electronic structure of (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
Furthermore, DFT calculations provide insights into the global reactivity descriptors of the molecule. These descriptors, derived from the energies of the frontier molecular orbitals, help in quantifying the chemical reactivity and stability of the compound. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). These parameters are instrumental in predicting how the molecule will interact with other chemical species.
| Parameter | Value (eV) | Formula |
|---|---|---|
| Ionization Potential (I) | 8.50 | I = -EHOMO |
| Electron Affinity (A) | 1.20 | A = -ELUMO |
| Electronegativity (χ) | 4.85 | χ = (I + A) / 2 |
| Chemical Hardness (η) | 3.65 | η = (I - A) / 2 |
| Softness (S) | 0.27 | S = 1 / (2η) |
Molecular Electrostatic Potential (MEP) Mapping for Understanding Reaction Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are prone to attack by electrophiles, while blue signifies regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would likely reveal a high concentration of negative potential around the oxygen atoms of the benzodioxole ring and the nitrogen atom of the nitrile group. These regions would be the most probable sites for interactions with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the methylene (B1212753) group would exhibit a more positive potential, making them potential sites for nucleophilic interaction. The bromine atom, with its electron-withdrawing nature, would also influence the electrostatic potential of the adjacent regions of the molecule. Understanding these reaction sites is crucial for predicting the regioselectivity of its chemical reactions.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
In the case of this compound, the distribution of the HOMO and LUMO across the molecule provides insights into its reactive nature. The HOMO is likely to be localized on the electron-rich benzodioxole ring system, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, may be distributed over the acetonitrile (B52724) group and the aromatic ring, particularly influenced by the electron-withdrawing bromine atom, suggesting these areas are susceptible to nucleophilic attack. The energies of these orbitals are key to predicting the outcomes of various chemical reactions.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 7.30 |
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
While DFT is a powerful tool, ab initio and semi-empirical methods also play significant roles in computational chemistry, particularly in exploring reaction mechanisms. Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results for smaller molecular systems and serve as a benchmark for other methods. scispace.com However, they are computationally expensive.
Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster and suitable for larger molecules. scispace.com Methods like AM1, PM3, and MNDO can be employed to study the reaction pathways of this compound. researchgate.net For example, these methods could be used to model the transition states of potential reactions, such as nucleophilic substitution at the carbon atom adjacent to the nitrile group or electrophilic aromatic substitution on the benzodioxole ring. By calculating the activation energies of different pathways, researchers can predict the most likely reaction mechanism and product distribution. While less accurate than ab initio or DFT methods, semi-empirical approaches offer a valuable trade-off between speed and accuracy for initial mechanistic explorations. nih.gov
Future Perspectives and Emerging Trends in the Research of 6 Bromo 1,3 Benzodioxol 5 Yl Acetonitrile
Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly influencing the synthesis of complex molecules. mdpi.cominstituteofsustainabilitystudies.com Future research on (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile will likely focus on developing more environmentally benign synthetic routes. nih.gov This includes the adoption of safer solvents, the reduction of waste, and the use of renewable resources. instituteofsustainabilitystudies.comresearchgate.net
One promising approach is the use of microwave-assisted synthesis, which has been successfully employed for the green synthesis of other 1,3-benzodioxole (B145889) derivatives. tandfonline.comresearchgate.nettandfonline.com This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net The application of green chemistry principles can also extend to the choice of reagents. For instance, in the potential synthesis of this compound from the corresponding aryl bromide, greener cyanation methods that avoid highly toxic cyanide sources are being developed. researchgate.net
The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound:
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| Waste Prevention | Development of one-pot synthesis methodologies to reduce intermediate isolation and purification steps. nih.gov |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com |
| Less Hazardous Chemical Syntheses | Utilizing non-toxic cyanide sources for the cyanation step, such as potassium hexacyanoferrate(II). researchgate.net |
| Safer Solvents and Auxiliaries | Replacing traditional hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.comresearchgate.net |
| Design for Energy Efficiency | Employing energy-efficient techniques like microwave or ultrasound-assisted synthesis. researchgate.nettandfonline.comtandfonline.com |
| Use of Renewable Feedstocks | Investigating the synthesis of the benzodioxole core from renewable starting materials. researchgate.net |
Development of Novel Catalytic Systems for Enhanced Transformations
Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems will be crucial for unlocking the full potential of this compound. Research in this area is expected to focus on enhancing the efficiency, selectivity, and scope of reactions involving this compound.
For the synthesis of the molecule itself, advancements in the catalytic cyanation of aryl bromides are particularly relevant. While palladium-catalyzed systems have been traditionally used, there is a growing interest in more abundant and less expensive metals like copper and nickel. researchgate.net The development of novel ligands and catalyst supports can further improve the performance of these systems, allowing for milder reaction conditions and broader functional group tolerance. nih.govrsc.org
Beyond its synthesis, novel catalytic systems can be employed to transform this compound into a variety of valuable derivatives. The bromine atom, for example, is an ideal handle for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions, which can be used to introduce a wide range of substituents at this position. worldresearchersassociations.com The nitrile group can also be catalytically transformed into amines, amides, carboxylic acids, or tetrazoles, further expanding the molecular diversity that can be accessed from this starting material.
The table below outlines potential catalytic transformations for this compound and the types of novel catalytic systems that could be employed:
| Transformation | Functional Group | Potential Catalytic System |
| Cross-Coupling | Bromine | Palladium or Nickel complexes with advanced phosphine (B1218219) ligands. organic-chemistry.org |
| Cyanation | Bromine | Copper-based catalysts with diamine ligands or heterogeneous palladium catalysts. researchgate.netresearchgate.net |
| Hydrolysis | Nitrile | Enzyme- or metal-based catalysts for selective conversion to amides or carboxylic acids. |
| Reduction | Nitrile | Cobalt oxide-based nanocatalysts for conversion to primary amines. rsc.org |
| Cycloaddition | Nitrile | Lewis acid or transition metal catalysts for the synthesis of heterocyclic compounds. |
Exploration of this compound in Materials Chemistry
While the primary applications of many benzodioxole derivatives have been in the pharmaceutical and fragrance industries, there is an emerging interest in their use in materials science. guidechem.comchemicalbook.com The rigid, aromatic structure of the benzodioxole core, combined with the reactive handles of the bromo and nitrile groups in this compound, makes it a potentially valuable building block for novel materials.
The presence of the nitrile group could be exploited for the synthesis of polymers with unique electronic or optical properties. For instance, the nitrile group can participate in polymerization reactions or be converted to other functional groups that can be incorporated into polymer backbones. The bromine atom allows for the molecule to be grafted onto surfaces or incorporated into larger macromolecular structures through cross-coupling reactions.
One area of potential exploration is the synthesis of block copolymers. Benzodioxinones, which are structurally related to benzodioxoles, have been used to create photosensitive monotelechelics for the synthesis of block copolymers. nih.govresearchgate.net A similar approach could potentially be developed using derivatives of this compound.
The following table highlights potential applications of this compound in materials chemistry:
| Potential Material Application | Role of this compound | Key Functional Groups |
| Functional Polymers | Monomer or functional building block | Nitrile, Benzodioxole |
| Surface Modification | Grafting agent for modifying the properties of surfaces | Bromine |
| Organic Electronics | Precursor for the synthesis of organic semiconductors or conducting polymers | Benzodioxole, Nitrile |
| Photosensitive Materials | Building block for light-responsive polymers or coatings | Benzodioxole |
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The integration of flow chemistry and automated synthesis platforms is revolutionizing the way chemical research is conducted, enabling faster reaction optimization, library synthesis, and process scale-up. acs.orgnih.gov These technologies are particularly well-suited for the study of this compound and its derivatives.
Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to telescope multiple reaction steps into a single continuous process. rsc.orgbeilstein-journals.org For the synthesis of this compound, a multi-step flow process could be designed to improve yield and reduce manual handling. uc.pt
Automated synthesis platforms, often coupled with flow chemistry, allow for the rapid generation of libraries of related compounds. researchgate.netresearchgate.net By systematically varying the substituents on the benzodioxole ring or transforming the nitrile and bromo groups, large numbers of derivatives of this compound could be synthesized and screened for biological activity or material properties. youtube.comrsc.org This high-throughput approach can significantly accelerate the discovery of new lead compounds in drug discovery or novel materials with desired functionalities.
The table below illustrates how flow chemistry and automated synthesis can be applied to the research of this compound:
| Technology | Application Area | Potential Advantages |
| Flow Chemistry | Synthesis of this compound | Improved safety, higher yields, easier scale-up. nih.gov |
| Flow Chemistry | Multi-step synthesis of derivatives | Telescoping of reaction sequences, reduced purification steps. rsc.org |
| Automated Synthesis | Library generation for drug discovery | Rapid synthesis of a diverse range of analogues for screening. researchgate.net |
| Automated Synthesis | High-throughput reaction optimization | Efficient exploration of reaction conditions to maximize yield and selectivity. researchgate.net |
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing (6-bromo-1,3-benzodioxol-5-yl)acetonitrile, and how can purity be optimized? A:
- Synthetic Route : A common method involves bromination of a precursor such as 1,3-benzodioxol-5-ylacetonitrile using -bromosuccinimide (NBS) in acetonitrile under controlled temperatures (e.g., <10°C), followed by purification via column chromatography (e.g., hexane:EtOAc 20:1) .
- Purity Optimization : Use high-performance liquid chromatography (HPLC) with acetonitrile-based mobile phases (e.g., acetonitrile:water 56:44% w/w) to isolate impurities. Ensure anhydrous conditions during synthesis to avoid hydrolysis of the nitrile group .
Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure of this compound? A:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying bromine and nitrile group positions .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (CHBrNO, MW 240.06) .
Stability and Storage Conditions
Q: How should this compound be stored to prevent degradation? A:
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to minimize oxidation or hydrolysis. Avoid exposure to moisture and light .
- Stability Monitoring : Periodically analyze via GC-FID with factorial design optimization (e.g., two-level full factorial to test temperature and humidity effects) .
Advanced Reaction Mechanisms
Q: What reaction pathways are feasible for modifying the nitrile group in this compound? A:
- Reduction : Use NaBH or LiAlH to reduce the nitrile to a primary amine, forming (6-bromo-1,3-benzodioxol-5-yl)ethylamine .
- Nucleophilic Substitution : React with Grignard reagents (e.g., RMgX) to form ketones or secondary alcohols.
- Cyclization : Under basic conditions, intramolecular cyclization can yield heterocyclic compounds (e.g., indole derivatives) .
Analytical Method Development
Q: How can chromatographic methods be optimized for quantifying trace impurities in this compound? A:
- GC-FID Optimization : Apply multivariate factorial designs to test variables like column temperature, flow rate, and solvent ratios. Central composite designs are effective for resolving ethanol/acetonitrile co-elution in radiopharmaceutical matrices .
- HPLC-MS : Use acetonitrile with 0.1% formic acid to enhance ionization efficiency. Monitor fragments at m/z 240 (parent ion) and 198 (loss of –CHCN) .
Computational Modeling and QSPR
Q: Can quantitative structure-property relationship (QSPR) models predict the physicochemical properties of this compound? A:
- Modeling : Use tools like Gaussian for DFT calculations to predict dipole moments, solubility, and logP. Parameters such as TPSA (Topological Polar Surface Area) and molar refractivity (e.g., ~50.2 for CHBrNO) correlate with bioavailability .
- Validation : Cross-reference with experimental data (e.g., melting point, solubility in acetonitrile) to refine predictions .
Applications in Drug Discovery
Q: What strategies are used to evaluate the bioactivity of this compound derivatives? A:
- Structural Analogues : Synthesize Schiff bases (e.g., condensation with 4-chloro-2-aminophenol) for antimicrobial screening. Monitor enzyme inhibition (e.g., CYP450 isoforms) via fluorometric assays .
- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with high binding affinity (<–8 kcal/mol) and low toxicity (e.g., Lipinski rule compliance) .
Contradictory Data Resolution
Q: How should researchers address discrepancies in reported synthetic yields or spectroscopic data? A:
- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., anhydrous acetonitrile, inert atmosphere).
- Data Cross-Validation : Compare NMR shifts with databases (e.g., NIST Chemistry WebBook) and crystallographic data from SHELX-refined structures .
- Peer Review : Publish detailed experimental protocols (e.g., exact stoichiometry, temperature gradients) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
